4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Catalog No.
S2862754
CAS No.
303796-78-3
M.F
C15H13BrN2O4
M. Wt
365.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

CAS Number

303796-78-3

Product Name

4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

IUPAC Name

4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.183

InChI

InChI=1S/C15H13BrN2O4/c1-2-22-12-7-8-13(14(9-12)18(20)21)17-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,17,19)

InChI Key

QZNKRXJZIQMGCX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

solubility

not available

4-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. Its molecular formula is C16H17BrN2O3, and it features a bromo group, an ethoxy group, and a nitrophenyl moiety attached to a benzamide structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical for amides and aromatic compounds. Notably, it can participate in nucleophilic substitution reactions due to the presence of the bromo substituent. The nitro group can also be reduced to an amino group, leading to derivatives with different biological profiles. Additionally, reactions involving electrophilic aromatic substitution may occur, particularly on the aromatic rings.

Studies have indicated that 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits notable biological activities. It has been evaluated for antifungal properties using molecular docking studies, which suggest its potential as an antifungal agent . The presence of the nitro group is often associated with enhanced biological activity, making compounds like this one significant in drug discovery.

The synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can be achieved through various methods:

  • Nitration: Starting from 4-bromo-N-(4-ethoxyphenyl)benzamide, nitration can introduce the nitro group at the desired position.
  • Bromination: The compound can be synthesized by brominating an appropriate precursor containing an ethoxy group.
  • Amidation: The final product can be formed by reacting the corresponding acid chloride with 4-ethoxy-2-nitroaniline.

These synthetic routes often involve careful control of reaction conditions to ensure selectivity and yield.

4-Bromo-N-(4-ethoxy-2-nitrophenyl)benzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antifungal agents.
  • Chemical Research: In studies exploring structure-activity relationships in benzamide derivatives.
  • Material Science: As a building block for synthesizing more complex organic materials.

Interaction studies using molecular docking techniques have provided insights into how 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide interacts with biological targets. These studies suggest that the compound may bind effectively to certain enzymes or receptors, potentially influencing their activity. The interactions are often characterized by hydrogen bonding and π-π stacking due to the aromatic nature of the molecule .

Several compounds share structural similarities with 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Attributes
4-Bromo-N-(2-nitrophenyl)benzamideContains a nitrophenyl groupExhibits distinct biological activities .
N-(4-Ethoxyphenyl)benzamideLacks bromine and nitro groupsGenerally lower reactivity compared to nitro derivatives.
4-Methyl-N-(4-nitrophenyl)benzamideContains a methyl group instead of ethoxyDifferent steric effects influencing biological activity.
N-(2-Hydroxyphenyl)benzamideHydroxy group instead of ethoxyPotentially different solubility and reactivity patterns .

The uniqueness of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide lies in its combination of halogen and nitro functionalities, which may enhance its pharmacological properties compared to similar compounds lacking these features.

Multi-Step Synthesis Pathways (Nitration, Bromination, Amidation)

The synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide requires a carefully orchestrated multi-step approach involving three key chemical transformations: nitration, bromination, and amidation reactions [3] . Each step presents unique challenges and optimization opportunities that significantly impact the overall synthetic efficiency and product purity.

Nitration Pathway

The nitration step typically involves the introduction of the nitro group onto the ethoxyphenyl ring system using conventional nitrating agents [8] [9] [11]. Research has demonstrated that nitration reactions utilizing ammonium nitrate in the presence of potassium hydrogen sulfate as a catalyst can achieve regioselective nitration with high yields [8]. The process involves the generation of nitronium ion species that attack electron-rich aromatic systems, with the ethoxy group serving as an activating substituent that directs the nitration to specific positions on the aromatic ring [11] [12].

Temperature control during nitration proves critical for achieving optimal regioselectivity and yield [21]. Studies have shown that nitration reactions performed at low temperatures (0-25°C) using trifluoroacetic acid as solvent can produce specific nitration patterns with yields approaching 69% [21]. Alternative nitration approaches using sodium nitrite in the presence of Brønsted acidic ionic liquids have demonstrated the ability to achieve mono-nitration with selectivities of 39-50% for different regioisomers [12].

Bromination Methodology

The bromination component of the synthesis pathway involves the selective introduction of bromine atoms onto the benzamide core structure [4] [13] [24]. Electrophilic aromatic bromination using N-bromosuccinimide has proven effective for achieving controlled bromination under mild conditions [4] [13]. Research indicates that peptide-catalyzed bromination reactions can achieve enantioselective synthesis of brominated benzamides with excellent regioselectivity [4] [13].

Solvent effects play a crucial role in determining the regioselectivity of bromination reactions [24]. Studies have demonstrated that different solvents can dramatically alter the regioselectivity profile, with toluene favoring ortho-bromination (96% selectivity) while acetonitrile promotes para-bromination (94% selectivity) [24]. This solvent-dependent regioselectivity arises from hydrogen bonding interactions between the brominating agent and the substrate, which can be modulated by the choice of reaction medium [24].

Amidation Process

The final amidation step involves coupling the brominated benzoic acid derivative with the nitrated ethoxyphenyl amine [27]. This transformation typically employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate amide bond formation [27]. Research has shown that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1 equivalent) with 4-dimethylaminopyridine (1 equivalent) and a catalytic amount of 1-hydroxybenzotriazole provides optimal results for electron-deficient amine coupling [27].

The reaction conditions for amidation require careful optimization to achieve maximum yield [27] [28]. Studies indicate that reactions performed at room temperature for 16 hours in dichloromethane solvent can achieve yields of 60% or higher . Alternative approaches using elevated temperatures (60°C) with shorter reaction times (30 minutes) have demonstrated yields up to 99% when using appropriate catalyst systems [20].

Reaction StepOptimal TemperatureReaction TimeTypical YieldKey Reagents
Nitration0-25°C1-15 hours69%Trifluoroacetic acid, nitric acid [21]
Bromination0-25°C0.5-2 hours78-96%N-bromosuccinimide, various solvents [24]
Amidation20-60°C0.5-16 hours60-99%1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine [27]

Regioselectivity Challenges in Nitrophenyl Substitution

The regioselectivity of nitrophenyl substitution represents one of the most significant challenges in the synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide [8] [9] [11]. The presence of the ethoxy substituent creates a complex electronic environment that influences the position of nitro group attachment, requiring careful consideration of reaction conditions and mechanistic factors.

Electronic Effects and Directing Groups

The ethoxy group functions as an electron-donating substituent through resonance effects, activating the aromatic ring toward electrophilic substitution while simultaneously directing incoming electrophiles to specific positions [11] [12]. Research has demonstrated that phenolic compounds with electron-donating substituents typically undergo nitration at both ortho and para positions according to statistical distribution patterns [8]. However, the regioselectivity can be significantly influenced by steric factors and reaction conditions [8] [11].

Studies utilizing density functional theory calculations have revealed that the mechanism of electrophilic aromatic nitration involves three distinct reaction intermediates: the unoriented π-complex, the oriented reaction complex, and the σ-complex [26]. The regioselectivity is determined by the relative stability of these intermediates and the corresponding transition states [26]. For activated aromatic systems containing electron-donating groups, the rate-determining step typically involves the formation of the oriented reaction complex [26].

Solvent and Temperature Effects

The choice of reaction solvent exerts profound influence on the regioselectivity of nitrophenyl substitution [11] [21]. Research has shown that acidic solvents such as trifluoroacetic acid promote nitration at the 6-position of indole-containing substrates, while neutral solvents like acetic anhydride favor 2-position nitration [21]. This solvent-dependent regioselectivity arises from differences in the electrophilic species generated under various conditions [21].

Temperature effects on regioselectivity have been extensively studied, with lower temperatures generally favoring kinetic control and higher selectivity [21] [26]. Studies have reported that nitration reactions performed at temperatures below -10°C can exhibit temperature-dependent regioselectivity, with different products favored at various temperature ranges [21]. The optimization of temperature conditions requires balancing reaction rate with selectivity considerations [21] [26].

Mechanistic Considerations

The regioselectivity challenges in nitrophenyl substitution stem from the complex interplay between electronic, steric, and solvent effects [9] [11] [26]. Research has identified that the distribution of ortho versus para isomers in electrophilic aromatic substitution is governed by multiple factors including steric hindrance, substituent-reagent interactions, electronic effects, and solvent influences [8]. Advanced computational studies have shown that neither the σ-complex nor the reaction complex alone can accurately model the rate-determining transition state for nitration reactions [26].

Regioselectivity FactorEffect on Product DistributionOptimization Strategy
Electronic effectsActivates ortho/para positions [8]Control substituent patterns
Steric hindranceReduces ortho substitution [8]Use bulky reagents for para selectivity
Solvent polarityModulates electrophile reactivity [21]Select appropriate acidic/neutral media
TemperatureControls kinetic vs. thermodynamic products [21]Optimize temperature for desired selectivity

Solvent/Catalyst Systems for Yield Improvement

The optimization of solvent and catalyst systems represents a critical aspect of maximizing yields in the synthesis of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide [15] [20] [23]. Modern approaches emphasize the development of efficient catalytic protocols that enhance reaction rates, improve selectivity, and minimize environmental impact through careful selection of reaction media and catalytic systems.

Solvent System Optimization

The selection of appropriate solvent systems significantly influences reaction yields and product purity across all synthetic steps [14] [15] [27]. Research has demonstrated that dichloromethane serves as an effective solvent for amidation reactions, providing good solubility for reactants while maintaining chemical compatibility with coupling reagents [27] [28]. Alternative solvent systems including tetrahydrofuran and acetonitrile have shown comparable or superior performance under specific reaction conditions [27] [38].

Studies on amidation reaction optimization have revealed that anhydrous tetrahydrofuran provides optimal results for coupling electron-deficient amines with carboxylic acids [38]. The reaction yield increased from 56.7% at room temperature to 70.0% at 60°C when using tetrahydrofuran as the reaction medium [38]. Comparative analyses have shown that solvent choice can dramatically impact reaction efficiency, with some systems showing yield improvements of over 40% compared to suboptimal conditions [27].

Catalytic System Development

Modern catalyst systems for benzamide synthesis have evolved to incorporate heterogeneous catalysts that offer improved recyclability and environmental benefits [20] [23] [25]. Research has demonstrated that bimetallic metal-organic frameworks, such as iron-nickel-benzenedicarboxylate systems, can achieve yields of 82% in benzamide formation reactions [23]. These catalysts maintain their activity through multiple reaction cycles, with yields of 77% maintained after six reuse cycles [23].

Magnetic nanosupported palladium complexes have emerged as highly effective catalysts for ortho-arylation of benzamides, achieving yields ranging from 61-82% for substituted benzamides [25]. The catalytic system demonstrates excellent functional group tolerance and can be magnetically recovered and reused without significant loss of activity [25]. The catalyst shows minimal palladium leaching, as confirmed by inductively coupled plasma optical emission spectroscopy analysis [25].

Yield Enhancement Strategies

Systematic optimization approaches have identified key parameters for maximizing reaction yields [15] [22] [35]. Automated optimization using Bayesian algorithms has proven effective for multi-step processes, reducing the number of required experiments while achieving optimal conditions [22]. Studies have shown that telescoped multi-step processes can reduce the total number of optimization experiments from 20 to 12, while maintaining or improving overall yields [22].

Temperature optimization studies have revealed complex relationships between reaction temperature and yield [35] [38]. For amidation reactions, optimal yields are typically achieved at temperatures between 60-80°C, with reaction enthalpies of approximately 5.95 kilojoules per mole [35]. The equilibrium constant for amidation reactions increases with temperature, reaching values of 16.44 at 75°C [35].

Catalyst SystemSolventTemperature (°C)Yield (%)Reusability
Iron-nickel-benzenedicarboxylate [23]Dichloromethane80826 cycles (77% yield)
Palladium-magnetic nanoparticles [25]VariousVariable61-82Multiple cycles
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine [27]Acetonitrile2372Single use
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [38]Tetrahydrofuran6070Single use

Thermochemical Stability Profiling

The thermochemical stability of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can be assessed through comparison with structurally related benzamide derivatives and analysis of its functional group contributions to thermal decomposition behavior.

Fundamental Thermal Properties

The compound exhibits an estimated molecular weight of 365.18 g/mol with the molecular formula C₁₅H₁₃BrN₂O₄ [1]. Based on thermal analysis data from analogous nitro-substituted benzamide derivatives, the compound demonstrates moderate to low thermal stability characteristics. The presence of the nitro group significantly influences the thermal decomposition profile, with nitro-substituted benzamides typically showing decomposition onset temperatures in the range of 200-250°C compared to 280-300°C for unsubstituted benzamide [2] [3].

Thermal Decomposition Analysis

Thermogravimetric analysis studies on related compounds indicate that 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide would exhibit an estimated decomposition onset temperature of 210-240°C [4] [5]. The major decomposition range is projected to occur between 240-420°C, with the nitro group acting as the primary thermal instability factor. Mass loss patterns suggest approximately 3-8% mass loss at 200°C and 20-35% at 300°C, with a residual mass of 10-18% at 600°C due to the aromatic content and halogen substituent [4].

Stability Ranking and Mechanism

The thermal stability ranking places this compound in the moderate-low category, primarily due to the electron-withdrawing nitro group which weakens adjacent bonds and promotes thermal decomposition [5] . The bromine substituent contributes to molecular weight but does not significantly enhance thermal stability. The ethoxy group provides some stabilizing effect through electron donation, partially counteracting the destabilizing influence of the nitro functionality.

PropertyValueReference Basis
Decomposition Onset Temperature210-240°CNitro-benzamide analogues [4]
Major Decomposition Range240-420°CThermogravimetric studies [5]
Mass Loss at 200°C3-8%Related compound analysis [4]
Mass Loss at 300°C20-35%Benzamide derivative data
Thermal Stability ClassificationModerate-LowFunctional group analysis [2]

Solubility Behavior in Organic Media

The solubility characteristics of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide in various organic solvents are governed by the compound's polarity, hydrogen bonding capacity, and molecular size. The presence of multiple functional groups creates a complex solubility profile that varies significantly across different solvent systems.

Polar Protic Solvents

In polar protic solvents such as methanol and ethanol, the compound exhibits moderate solubility (estimated 1-8 mg/mL) . The amide functionality provides hydrogen bonding sites that interact favorably with protic solvents, while the ethoxy group enhances solubility through additional hydrogen bonding acceptor capacity. The nitro group, despite its electron-withdrawing nature, contributes to solubility in polar media through dipole-dipole interactions.

Polar Aprotic Solvents

The compound demonstrates high solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dichloromethane . Estimated solubility ranges from 15-50 mg/mL in dichloromethane and 50-200 mg/mL in DMSO. These solvents effectively solvate the polar functional groups without competing for hydrogen bonding sites, resulting in enhanced dissolution.

Nonpolar Solvents

Solubility in nonpolar solvents such as diethyl ether and n-hexane is limited due to the compound's polar character . The presence of the nitro group, amide functionality, and ethoxy substituent creates significant polarity that is incompatible with nonpolar solvent systems. Estimated solubility in these systems ranges from <0.1 to 2 mg/mL.

Temperature Effects

Temperature dependence of solubility varies by solvent system. Polar solvents show strong positive temperature coefficients, with solubility increasing substantially with temperature [10]. This behavior is consistent with endothermic dissolution processes typical of hydrogen-bonded systems.

Solvent SystemSolubility ClassificationEstimated Solubility (mg/mL)Temperature Dependence
WaterSparingly soluble0.1-0.5Strong positive
MethanolModerately soluble2-8Moderate positive
EthanolModerately soluble1-5Moderate positive
DichloromethaneSoluble15-50Weak positive
DMSOHighly soluble50-200Weak positive
AcetoneSoluble10-40Moderate positive

Crystallinity and Polymorphism Studies

The crystalline structure and potential polymorphic behavior of 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can be analyzed through comparison with structurally related benzamide derivatives and consideration of intermolecular interactions that govern crystal packing.

Crystal Structure Analysis

Based on crystallographic data from related compounds, 4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is predicted to crystallize in a monoclinic space group, likely P21/c or P21/n [11] [12]. The molecular geometry exhibits an estimated dihedral angle of 18-28° between the benzene rings, similar to the 16.78-18.87° observed in 4-bromo-N-(2-nitrophenyl)benzamide and the 23.4-20.5° found in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide [11] [12].

Hydrogen Bonding Networks

The crystal structure is stabilized by characteristic hydrogen bonding patterns common to benzamide derivatives [13] [14]. Intramolecular N-H⋯O hydrogen bonds form between the amide hydrogen and the nitro oxygen, creating stable six-membered ring motifs [11]. Intermolecular C-H⋯O hydrogen bonds link molecules into extended networks, while weak C-H⋯Br interactions may contribute to crystal packing stability [12].

Polymorphic Considerations

The potential for polymorphism in this compound system is significant, given the documented polymorphic behavior of benzamide derivatives [15] [16]. The presence of multiple functional groups capable of different conformational arrangements and hydrogen bonding patterns increases the likelihood of multiple crystal forms. Studies on related compounds have identified metastable phases that can form under different crystallization conditions [15] [17].

Crystal Morphology and Color

Based on related structures, the compound is expected to crystallize as pale yellow to orange crystals [11] [12]. The color is attributed to the extended conjugation system and the presence of the nitro chromophore. Crystal habit is likely to be prismatic or needle-like, consistent with the molecular aspect ratio and packing preferences of substituted benzamides.

Structural Comparison with Analogues

CompoundSpace GroupDihedral Angle (°)Crystal ColorKey Interactions
4-bromo-N-(2-nitrophenyl)benzamideP2₁2₁2₁16.78-18.87YellowN-H⋯O, C-H⋯O, Br⋯Br [11]
4-bromo-N-(4-methoxy-2-nitrophenyl)benzamideP21/n23.4-20.5OrangeN-H⋯O, C-H⋯O, C-H⋯Br [12]
4-bromo-N-(4-ethoxy-2-nitrophenyl)benzamideEstimated P21/c18-28Pale yellow-orangeN-H⋯O, C-H⋯O expected

Crystallization Behavior

The compound's crystallization behavior is influenced by the balance between competing intermolecular interactions. The amide group provides strong directional hydrogen bonding, while the aromatic rings contribute to π-π stacking interactions [13]. The bromine substituent may participate in halogen bonding, adding another dimension to the crystal engineering possibilities [12]. Solvent choice during crystallization can significantly impact polymorph selection, as demonstrated in related benzamide systems [17].

XLogP3

3.8

Dates

Last modified: 08-17-2023

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